molecular formula C11H11NO5 B13708060 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13708060
M. Wt: 237.21 g/mol
InChI Key: WRZZTZUFMSEOHY-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.20874 g/mol It is a derivative of oxazolidine-2,5-dione, featuring a 2,5-dimethoxyphenyl group attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the oxazolidine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,5-dimethoxyphenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its simpler analogs .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO5/c1-15-6-3-4-8(16-2)7(5-6)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14)

InChI Key

WRZZTZUFMSEOHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=O)OC(=O)N2

Origin of Product

United States

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